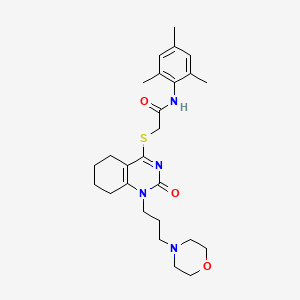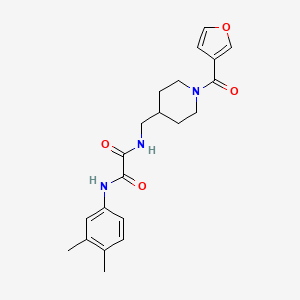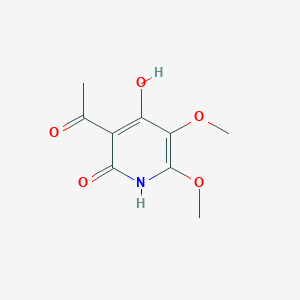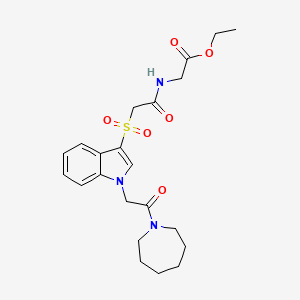
ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of sulfonyl, acetamido, and acetate groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azepane ring, followed by the introduction of the indole group. The sulfonyl, acetamido, and acetate groups would probably be added in subsequent steps. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane and indole rings would give the molecule a rigid, cyclic structure. The sulfonyl, acetamido, and acetate groups would likely be attached to different parts of this cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azepane ring might undergo reactions involving the nitrogen atom, while the indole group could participate in electrophilic aromatic substitution reactions. The sulfonyl, acetamido, and acetate groups would also be expected to exhibit characteristic reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl, acetamido, and acetate groups could make the compound soluble in polar solvents .科学的研究の応用
Chemical Synthesis and Catalysis
Research has highlighted the use of related compounds in the synthesis of complex organic molecules. For example, L-proline-catalyzed three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate derivatives have been developed for the regio- and diastereoselective synthesis of highly substituted thienothiopyrans, demonstrating the compound's utility in facilitating the creation of stereocenters with complete diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010). This showcases the compound's role in enhancing the efficiency and selectivity of chemical reactions, which is crucial for the development of pharmaceuticals and complex organic materials.
Material Science and Organic Chemistry
Another application is in the separation of azeotropic mixtures, such as isopropyl alcohol and ethyl acetate, through extractive distillation processes. This is significant for the production of renewable fuels and highlights the compound's role in addressing challenges related to the separation of complex mixtures in industrial processes (Zhang et al., 2020).
Catalytic Applications
The utility of related sulfonated compounds as catalysts in the hydrolysis of ethyl acetate demonstrates the potential for such compounds to act as water-tolerant solid acid catalysts. This is crucial for various chemical reactions in industrial hydrocarbon chemistry, offering a cheap and environmentally friendly alternative to traditional acid catalysts (Ji et al., 2011).
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, reactivity, and biological activity in more detail. This could include developing more efficient synthesis methods, investigating its reactivity with various reagents, and testing its activity against different biological targets .
特性
IUPAC Name |
ethyl 2-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S/c1-2-31-22(28)13-23-20(26)16-32(29,30)19-14-25(18-10-6-5-9-17(18)19)15-21(27)24-11-7-3-4-8-12-24/h5-6,9-10,14H,2-4,7-8,11-13,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRYEKBGXXRCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


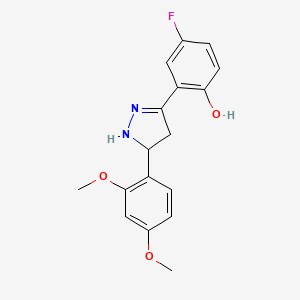
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide](/img/structure/B2858460.png)
![3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2858462.png)
![2-(3,5-dimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2858466.png)
![7-Fluoro-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2858467.png)

![5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858469.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2858470.png)
![Methyl 4-((2-(diethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2858471.png)
